molecular formula C20H18N2O2 B2568420 N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1704615-27-9

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2568420
CAS No.: 1704615-27-9
M. Wt: 318.376
InChI Key: JYQMWIIPZOQCSS-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and a pyridin-2-yloxy substituent at the 3-position of the benzamide core.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-15-8-3-4-11-18(15)22-20(23)16-9-7-10-17(14-16)24-19-12-5-6-13-21-19/h3-14H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMWIIPZOQCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-ethylphenylamine to yield N-(2-ethylphenyl)-3-hydroxybenzamide.

    Introduction of the Pyridin-2-yloxy Group: The hydroxyl group of N-(2-ethylphenyl)-3-hydroxybenzamide is then converted to a leaving group, such as a tosylate, which is subsequently displaced by pyridin-2-ol to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the pyridin-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pyridin-2-yloxy group could play a crucial role in binding interactions with the target protein, while the benzamide core provides structural stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name R1 (Amide Substituent) R2 (Benzamide Core) Notable Features Reference
Target Compound 2-Ethylphenyl 3-(Pyridin-2-yloxy) High lipophilicity (predicted) -
N-Benzyl-3-methoxy-N-pyridin-2-yl-benzamide Benzyl 3-Methoxy Potential for aromatic interactions
Compound 46 () 4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl 3-(Pyridin-2-yloxy) Antibacterial activity; oxadiazole moiety enhances stability
IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide) 2-Diethylaminoethyl 3-Iodo-4-methoxy High melanoma uptake; used in SPECT imaging
[125I]PIMBA () 2-(1'-Piperidinyl)ethyl 3-Iodo-4-methoxy Sigma receptor binding; prostate tumor imaging

Key Observations :

  • Lipophilicity: The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to hydrophilic substituents like diethylaminoethyl (IMBA) or piperidinylethyl ([125I]PIMBA), which may improve blood-brain barrier penetration but reduce renal clearance .
  • Bioisosteric Replacements : The pyridin-2-yloxy group in the target compound and Compound 46 () may serve as bioisosteres for methoxy or iodo substituents, balancing electronic and steric effects .
  • Pharmacophore Diversity : Sigma receptor-binding benzamides (e.g., [125I]PIMBA) often require basic amine side chains (e.g., piperidinyl) for high-affinity interactions, which the target compound lacks .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Benzamides

Compound Name Biological Activity Mechanism/Receptor Interaction Key Findings Reference
Target Compound Not reported N/A Hypothesized applications in oncology or imaging (based on analogs) -
IMBA Melanoma imaging (SPECT) Melanin granule association 23.2% ID/g tumor uptake at 6 h; non-receptor-mediated uptake
[125I]PIMBA Prostate tumor imaging/therapy Sigma-1 receptor binding (Ki = 5.80 nM) High tumor retention; inhibits colony formation in vitro
Compound 46 () Antibacterial (synthesis focus) Undetermined Synthesized via Buchwald-Hartwig coupling; structural stability from oxadiazole

Key Insights :

  • Receptor Specificity : Unlike [125I]PIMBA, the target compound lacks a basic side chain critical for sigma receptor binding, suggesting divergent mechanisms of action .
  • Imaging Potential: The pyridin-2-yloxy group may mimic iodine’s radiolabeling capacity, but the absence of a radioisotope in the target compound limits direct imaging utility .
  • Metabolic Stability : Ethylphenyl’s steric bulk may reduce metabolic degradation compared to smaller substituents (e.g., methoxy in Compound 46), extending half-life .

Biological Activity

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H18N2O2
  • CAS Number: 1704615-27-9

The compound features a benzamide core with distinct substituents: an ethylphenyl group and a pyridin-2-yloxy moiety. This unique structure is hypothesized to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzamide Core:
    • Reacting 3-hydroxybenzoic acid with thionyl chloride to form the acid chloride.
    • Subsequent reaction with 2-ethylphenylamine yields N-(2-ethylphenyl)-3-hydroxybenzamide.
  • Introduction of the Pyridin-2-yloxy Group:
    • Conversion of the hydroxyl group to a leaving group (e.g., tosylate).
    • Displacement by pyridin-2-ol forms the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: The compound could bind to enzyme active sites, preventing substrate binding and inhibiting catalytic activity.
  • Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

The pyridin-2-yloxy group is particularly important for enhancing binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target proteins.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity:
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potential for further development as an anticancer agent.
  • Anti-inflammatory Properties:
    • Inflammation models have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition Studies:
    • The compound has been tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary results indicate moderate inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivityIC50 = 15 µM against breast cancer cells; significant cytotoxicity observed.
Study 2Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages; potential for treating inflammatory conditions.
Study 3Enzyme InhibitionModerate inhibition of COX enzymes; implications for pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
N-(2-ethylphenyl)-3-hydroxybenzamideLacks pyridin-2-yloxy groupLimited anti-inflammatory activity
N-(4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamideDifferent phenyl substitutionEnhanced anti-cancer properties

The presence of both the ethylphenyl and pyridin-2-yloxy groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

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